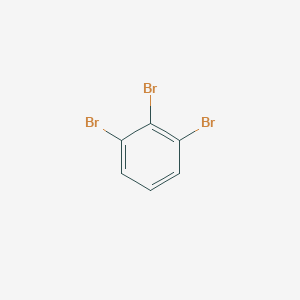

1,2,3-Tribromobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-tribromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3/c7-4-2-1-3-5(8)6(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVJKSNPLYBFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870676 | |

| Record name | 1,2,3-Tribromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-21-9, 28779-08-0 | |

| Record name | 1,2,3-Tribromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribromobenzene (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028779080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Tribromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tribromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-Tribromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-TRIBROMOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JOM0P099JJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,2,3-Tribromobenzene CAS number and properties

An In-depth Technical Guide to 1,2,3-Tribromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a significant chemical compound utilized in various scientific and industrial applications. This document details its chemical and physical properties, synthesis methodologies, and key applications, with a focus on providing actionable data and protocols for professionals in research and development.

Chemical Identity and Properties

This compound is an aromatic compound in which three bromine atoms are substituted on a benzene ring at adjacent positions.[1] Its chemical structure significantly influences its physical and chemical properties.

CAS Number: 608-21-9[2]

Molecular Formula: C₆H₃Br₃[2]

Molecular Weight: 314.80 g/mol [2]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, application, and in predicting its behavior in various chemical reactions.

| Property | Value | Source(s) |

| Appearance | White to yellow or orange powder/crystal | [1][3][4] |

| Melting Point | 86-90 °C | [5][6] |

| Boiling Point | ~271-284.6 °C | [5][6][7] |

| Density | ~2.3-2.658 g/cm³ | [5][6][7] |

| Solubility | Insoluble in water; Soluble in toluene and other organic solvents. | [1][8][9][10] |

| Flash Point | 124.1 ± 16.5 °C | [5] |

| Refractive Index | ~1.6340 (estimate) | [5][7] |

| LogP (Octanol/Water Partition Coefficient) | 3.97410 | [5] |

Synthesis and Experimental Protocols

A generalized workflow for the synthesis of a brominated aromatic compound is presented below.

Caption: Generalized synthesis workflow for a tribromobenzene isomer.

Applications in Research and Development

This compound serves as a crucial organic chemical reagent in various synthetic pathways.[7][12] Its primary applications are in the synthesis of more complex molecules.

Notably, it is used in the synthesis of:

-

Diphenyl ethers : These are synthesized for the induction of CYP1A via a receptor-mediated pathway.[7][12]

The logical relationship of its use as a building block in organic synthesis is illustrated below.

Caption: Role of this compound in synthetic chemistry.

Safety and Handling

This compound is classified with the following GHS hazard statements:

Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area.[7][9] Due to the presence of bromine, careful handling and disposal are necessary to avoid environmental persistence and potential toxicity.[1]

Toxicological Information

The toxicological properties of this compound are not extensively detailed in the provided search results. However, as a brominated aromatic hydrocarbon, there is potential for bioaccumulation and toxicity to aquatic organisms, which necessitates careful handling and disposal to prevent environmental contamination.[1]

Conclusion

This compound is a valuable chemical intermediate with specific applications in organic synthesis, particularly in the creation of complex molecules for biochemical and pharmaceutical research. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective use in a laboratory or industrial setting. Researchers are encouraged to consult Safety Data Sheets (SDS) for detailed handling and disposal procedures.

References

- 1. CAS 608-21-9: Benzene,1,2,3-tribromo- | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. labproinc.com [labproinc.com]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | CAS#:608-21-9 | Chemsrc [chemsrc.com]

- 7. This compound CAS#: 608-21-9 [m.chemicalbook.com]

- 8. Tribromobenzene - Wikipedia [en.wikipedia.org]

- 9. 608-21-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. 1,3,5-Tribromobenzene - Wikipedia [en.wikipedia.org]

- 12. This compound | 608-21-9 [chemicalbook.com]

- 13. This compound | C6H3Br3 | CID 11842 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2,3-Tribromobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Tribromobenzene is a halogenated aromatic compound with the chemical formula C₆H₃Br₃. As a member of the tribromobenzene isomer family, its specific substitution pattern imparts distinct physical and chemical characteristics that are of interest in various fields of chemical research and development. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and spectral data for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science.

Physical Properties

The physical properties of this compound are summarized in the table below, providing a comparative overview of its key characteristics.

| Property | Value | Units |

| Molecular Formula | C₆H₃Br₃ | - |

| Molecular Weight | 314.80 | g/mol |

| Appearance | White to yellow or orange powder/crystal | - |

| Melting Point | 86-90[1] | °C |

| Boiling Point | 284.6 ± 20.0[1] | °C at 760 mmHg |

| Density | 2.3 ± 0.1[1] | g/cm³ |

| Flash Point | 124.1 ± 16.5[1] | °C |

| Vapor Pressure | 0.0 ± 0.6 @ 25°C[1] | mmHg |

| Solubility | Practically insoluble in water (0.014 g/L at 25°C).[2] Soluble in toluene. | - |

| LogP (Octanol/Water Partition Coefficient) | 4.22[1] | - |

Chemical Properties and Reactivity

This compound exhibits chemical properties characteristic of a heavily halogenated aromatic ring. The three electron-withdrawing bromine atoms deactivate the ring towards electrophilic aromatic substitution compared to benzene. However, these substituents direct incoming electrophiles to the C4, C5, and C6 positions.

Electrophilic Aromatic Substitution: Nitration

A key reaction of this compound is nitration. The bromine atoms, being ortho- and para-directing, influence the position of the incoming nitro group. The directing effects are as follows:

-

C1-Bromine: Directs ortho to C6 and para to C4.

-

C2-Bromine: Directs para to C5.

-

C3-Bromine: Directs ortho to C4 and para to C6.

The combined effect of these directing influences and the deactivation of the ring leads to specific substitution patterns under nitrating conditions.

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

A common route for the synthesis of this compound involves the diazotization of a suitable aniline precursor followed by a Sandmeyer reaction. A plausible precursor is 2,6-dibromoaniline.

Workflow for the Synthesis of this compound

References

A Technical Guide to the Molecular Weight and Formula of 1,2,3-Tribromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula and weight of 1,2,3-Tribromobenzene. It includes a summary of its key quantitative data, a description of the experimental protocols used to determine these properties, and a logical diagram illustrating the relationship between its elemental composition and molecular weight.

Quantitative Data Summary

The molecular properties of this compound are fundamental for its application in research and development. The following table summarizes its key quantitative data.

| Property | Value | Notes |

| Molecular Formula | C₆H₃Br₃[1][2][3] | Composed of Carbon, Hydrogen, and Bromine. |

| Molecular Weight | 314.80 g/mol [1][4] | Also cited as 314.8 g/mol [2] and 314.802 g/mol .[3][5] |

| Exact Mass | 311.778473 u[6] | The mass of a single molecule with the most abundant isotopes. |

| Monoisotopic Mass | 311.77849 Da[1][3] | The mass of a molecule calculated using the mass of the most abundant isotope of each element. |

| Elemental Composition | Carbon (C), Hydrogen (H), Bromine (Br) | - |

Experimental Protocols for Determination of Molecular Formula and Weight

The determination of the molecular formula and weight of a compound like this compound is a multi-step process that typically involves elemental analysis to find the empirical formula and mass spectrometry to determine the molecular weight and confirm the molecular formula.

Elemental Analysis

Elemental analysis is used to determine the empirical formula, which represents the simplest whole-number ratio of atoms in a compound.[2][6]

Methodology:

-

Sample Combustion: A precisely weighed sample of the organic compound is combusted in a furnace in the presence of excess oxygen. This process converts all the carbon in the sample to carbon dioxide (CO₂) and all the hydrogen to water (H₂O).

-

Product Absorption: The resulting CO₂ and H₂O are passed through separate absorption tubes. The mass of CO₂ is determined by absorption in a substance like sodium hydroxide, and the mass of H₂O is absorbed by a desiccant such as magnesium perchlorate.

-

Mass Calculation: From the masses of CO₂ and H₂O produced, the masses of carbon and hydrogen in the original sample can be calculated. The percentage of bromine can be determined by other analytical methods.

-

Empirical Formula Derivation: The mass percentages of each element are converted to moles. The mole ratios are then simplified to the smallest whole numbers to establish the empirical formula.[5][7]

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of the molecular weight of a compound with high accuracy.[8]

Methodology:

-

Ionization: The sample is introduced into the mass spectrometer and is ionized, typically by electron impact or chemical ionization. This process forms a molecular ion (M⁺), which is the intact molecule with one electron removed.

-

Acceleration: The newly formed ions are accelerated by an electric field to give them all the same kinetic energy.

-

Deflection: The ions then pass through a magnetic field, which deflects them. The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion. Lighter ions are deflected more than heavier ions.

-

Detection: An ion detector records the m/z ratio and the relative abundance of each ion. The peak with the highest m/z value typically corresponds to the molecular ion.[9]

-

High-Resolution Mass Spectrometry (HRMS): For a precise determination of the molecular formula, high-resolution mass spectrometry is employed. HRMS can measure the m/z value to several decimal places.[10] This high precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions, thereby confirming the molecular formula.[9][10]

Logical Relationship of Molecular Composition

The following diagram illustrates the logical workflow from the identification of the elemental composition of this compound to the calculation of its molecular weight.

Caption: Logical workflow for calculating the molecular weight of this compound.

References

- 1. study.com [study.com]

- 2. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 3. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]

- 4. Automated molecular formula determination by tandem mass spectrometry (MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]

- 7. 5.4 Determining Empirical and Molecular Formulas – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]

- 8. howengineeringworks.com [howengineeringworks.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

The Synthesis and Discovery of 1,2,3-Tribromobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and discovery of 1,2,3-tribromobenzene, a significant, though less common, isomer of tribromobenzene. This document details a plausible synthetic pathway, experimental protocols, and the physical and chemical properties of the target compound, alongside a historical perspective on its discovery.

Introduction

This compound is an aromatic compound with the chemical formula C₆H₃Br₃, where three bromine atoms are substituted on a benzene ring in a vicinal arrangement.[1] While its isomers, particularly 1,3,5-tribromobenzene, are more frequently utilized in synthesis, this compound and its derivatives are of interest in various fields, including materials science and as intermediates in the synthesis of complex organic molecules. The arrangement of the bromine atoms in this compound imparts unique steric and electronic properties that can influence its reactivity in subsequent chemical transformations.

Synthesis of this compound

The synthesis of this compound is not as straightforward as its symmetrical isomer, 1,3,5-tribromobenzene. Direct bromination of benzene or monobromobenzene typically leads to a mixture of isomers, with the 1,2,4- and 1,3,5-isomers being the major products due to the directing effects of the bromine substituent. Therefore, a multi-step, regioselective approach is necessary to obtain the 1,2,3-isomer. A plausible and effective synthetic route commences from 4-nitroaniline, proceeding through a series of bromination, reduction, diazotization, and deamination steps.

Synthetic Pathway Overview

The overall synthetic pathway from 4-nitroaniline to this compound can be visualized as a four-step process. This strategic sequence of reactions allows for the precise placement of the bromine atoms on the benzene ring.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediates, and the final product in the synthesis of this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 146-149 | 332 |

| 2,6-Dibromo-4-nitroaniline | C₆H₄Br₂N₂O₂ | 295.91 | 205-208 | - |

| This compound | C₆H₃Br₃ | 314.80 | 86-90[2] | 284.6[2] |

Experimental Protocols

The following sections provide detailed experimental protocols for each step in the synthesis of this compound.

Step 1: Synthesis of 2,6-Dibromo-4-nitroaniline

Reaction: Bromination of 4-nitroaniline.

Procedure: An organic solvent-free process for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline can be achieved using a bromide-bromate salt mixture in an aqueous acidic medium at ambient conditions.[1][3]

-

In a reaction vessel, 4-nitroaniline is suspended in an aqueous acidic solution (e.g., aqueous H₂SO₄).

-

A stoichiometric amount of a bromide-bromate salt mixture (e.g., NaBr and NaBrO₃ in a 2:1 molar ratio) is added portion-wise to the stirred suspension.[1] The in-situ generation of bromine allows for a controlled reaction.

-

The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solid product is isolated by filtration.

-

The crude product is washed thoroughly with water to remove any unreacted salts and acid.

-

The resulting 2,6-dibromo-4-nitroaniline can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of 2,6-Dibromo-4-aminoaniline

Reaction: Reduction of the nitro group of 2,6-dibromo-4-nitroaniline.

Procedure: A standard method for the reduction of an aromatic nitro group to an amine is the use of a metal in an acidic medium, such as tin and hydrochloric acid.

-

To a flask containing 2,6-dibromo-4-nitroaniline, an excess of granulated tin is added.

-

Concentrated hydrochloric acid is added portion-wise with stirring. The reaction is exothermic and may require cooling to maintain a moderate temperature.

-

After the initial vigorous reaction subsides, the mixture is heated under reflux until the reaction is complete (indicated by the disappearance of the yellow color of the nitro compound).

-

The reaction mixture is cooled and made alkaline by the careful addition of a concentrated sodium hydroxide solution to precipitate the tin hydroxides.

-

The resulting mixture is then subjected to steam distillation, or the product can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic extracts are combined, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield 2,6-dibromo-4-aminoaniline.

Step 3: Synthesis of 1,2,3-Tribromo-4-aminobenzene via Sandmeyer Reaction

Reaction: Diazotization of 2,6-dibromo-4-aminoaniline followed by bromination.

Procedure: The Sandmeyer reaction is a reliable method for the conversion of an aryl amine to an aryl halide.[4]

-

2,6-dibromo-4-aminoaniline is dissolved in a mixture of an aqueous mineral acid (e.g., hydrobromic acid) and cooled to 0-5 °C in an ice-salt bath.

-

A chilled aqueous solution of sodium nitrite is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a slight color change. The persistence of nitrous acid can be tested with starch-iodide paper.

-

In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled.

-

The cold diazonium salt solution is then slowly added to the stirred copper(I) bromide solution.

-

A vigorous evolution of nitrogen gas will be observed. The reaction mixture is allowed to warm to room temperature and then gently heated to ensure complete decomposition of the diazonium salt.

-

The reaction mixture is cooled, and the product is isolated by steam distillation or solvent extraction.

-

The crude 1,2,3-tribromo-4-aminobenzene is then purified, for example, by column chromatography or recrystallization.

Step 4: Synthesis of this compound via Deamination

Reaction: Removal of the amino group from 1,2,3-tribromo-4-aminobenzene.

Procedure: The deamination of an arylamine can be accomplished by diazotization followed by reduction with hypophosphorous acid.

-

1,2,3-tribromo-4-aminobenzene is dissolved in a suitable solvent such as ethanol or a mixture of ethanol and sulfuric acid.

-

The solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added slowly, maintaining the low temperature.

-

After the diazotization is complete, an excess of cold hypophosphorous acid (H₃PO₂) is added to the reaction mixture.

-

The mixture is stirred at a low temperature for a period and then allowed to warm to room temperature. The reaction is often left to stand for several hours to ensure complete reduction of the diazonium salt.

-

The product, this compound, can be isolated by pouring the reaction mixture into water and extracting with an organic solvent like diethyl ether.

-

The organic layer is washed with a dilute base solution to remove any acidic impurities, followed by washing with water.

-

The organic extract is dried over an anhydrous drying agent, and the solvent is evaporated.

-

The crude this compound can be purified by recrystallization or distillation under reduced pressure.

Historical Discovery

Physicochemical and Spectroscopic Data

The following table provides a summary of the key physicochemical and spectroscopic data for this compound.

| Property | Value | Reference |

| CAS Number | 608-21-9 | [7][10] |

| Molecular Formula | C₆H₃Br₃ | [10] |

| Molecular Weight | 314.80 g/mol | [10] |

| Appearance | White to yellow or orange powder/crystal | [10] |

| Melting Point | 86-90 °C | [2] |

| Boiling Point | 284.6 °C at 760 mmHg | [2] |

| ¹H NMR (CDCl₃) | δ 7.45 (t, J = 8.0 Hz, 1H), 7.15 (d, J = 8.0 Hz, 2H) | |

| ¹³C NMR (CDCl₃) | δ 135.5, 131.0, 129.5, 128.0 | [11] |

| Mass Spectrum (m/z) | 312, 314, 316, 318 (M⁺ isotopic pattern) |

Logical Relationships in Synthesis

The synthesis of this compound is a prime example of the strategic use of directing groups and sequential reactions in organic synthesis to achieve a specific substitution pattern that is not accessible through direct methods.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Berichte der Deutschen Chemischen Gesellschaft in SearchWorks catalog [searchworks.stanford.edu]

- 6. catalog.hathitrust.org [catalog.hathitrust.org]

- 7. Berichte der Deutschen Chemischen Gesellschaft archives [onlinebooks.library.upenn.edu]

- 8. historyofscience.com [historyofscience.com]

- 9. baranlab.org [baranlab.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Structural Isomers and Nomenclature of Tribromobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the three structural isomers of tribromobenzene: 1,2,3-tribromobenzene, 1,2,4-tribromobenzene, and 1,3,5-tribromobenzene. It covers their nomenclature, key physical and chemical properties, detailed experimental protocols for their synthesis, and spectroscopic data for their characterization.

Introduction to Tribromobenzene Isomers

Tribromobenzenes are a group of halogenated aromatic hydrocarbons with the chemical formula C₆H₃Br₃. They consist of a benzene ring substituted with three bromine atoms. The different possible arrangements of these bromine atoms on the benzene ring result in three distinct structural isomers, each with unique physical properties and chemical reactivity.[1][2] These compounds serve as important intermediates in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature is used to distinguish between the three isomers. The benzene ring is numbered to give the bromine substituents the lowest possible locants.[3]

-

This compound: Also known as vic-tribromobenzene.

-

1,2,4-Tribromobenzene: An asymmetrical isomer.

-

1,3,5-Tribromobenzene: Also known as sym-tribromobenzene.

Below is a graphical representation of the logical relationship between these isomers.

Quantitative Data Summary

The physical and chemical properties of the tribromobenzene isomers are summarized in the tables below for easy comparison.

Table 1: General and Physical Properties

| Property | This compound | 1,2,4-Tribromobenzene | 1,3,5-Tribromobenzene |

| Molecular Formula | C₆H₃Br₃[5] | C₆H₃Br₃[3] | C₆H₃Br₃[6] |

| Molar Mass ( g/mol ) | 314.80[5] | 314.80[3] | 314.80[6] |

| CAS Number | 608-21-9[1] | 615-54-3[1] | 626-39-1[1] |

| Appearance | White to yellow-orange powder/crystal[7] | Colorless to pale yellow crystalline solid[3] | Colorless solid[3] |

| Melting Point (°C) | 86-90[8] | 41-43[1] | 117-121 |

| Boiling Point (°C) | 274-276[1] | 271[1] | 271[9] |

| Density (g/cm³) | 2.3 ± 0.1[8] | ~2.281 | 2.1210 |

| Solubility in Water | Practically insoluble[1] | Insoluble[10] | Insoluble[9] |

| Solubility in Organic Solvents | Soluble in toluene[11] | Soluble in ethanol, ether, and chloroform[3] | Soluble in hot ethanol and acetic acid[9] |

Table 2: Spectroscopic Data (NMR Chemical Shifts in ppm)

| Isomer | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| This compound | δ 7.6 (d, 2H), 7.1 (t, 1H) | δ 135.5, 131.5, 129.0, 124.0 |

| 1,2,4-Tribromobenzene | δ 7.8 (d, 1H), 7.5 (dd, 1H), 7.2 (d, 1H) | δ 136.0, 134.0, 131.0, 125.0, 122.0, 119.0 |

| 1,3,5-Tribromobenzene | δ 7.7 (s, 3H) | δ 124.0, 135.0 |

Note: NMR data are approximate and may vary slightly based on solvent and experimental conditions.

Experimental Protocols

Detailed methodologies for the synthesis of each tribromobenzene isomer are provided below.

Synthesis of 1,3,5-Tribromobenzene from 2,4,6-Tribromoaniline

This procedure involves the deamination of 2,4,6-tribromoaniline.

Materials:

-

2,4,6-tribromoaniline

-

Absolute ethanol

-

Benzene

-

Concentrated sulfuric acid

-

Sodium nitrite, finely powdered

Procedure:

-

In a suitable reaction vessel, dissolve 50 g of finely powdered 2,4,6-tribromoaniline in 300 ml of absolute ethanol and 75 ml of benzene to ensure complete dissolution.

-

Carefully add 20 ml of concentrated sulfuric acid in excess. If a precipitate forms, add more benzene to redissolve it.

-

Heat the solution and, while stirring, add 20 g of pure, finely powdered sodium nitrite as rapidly as possible without allowing the reaction to become too violent.

-

Continue heating the mixture until the effervescence ceases.

-

Allow the mixture to stand overnight.

-

Filter the resulting precipitate and wash it with hot water until the washings no longer form a precipitate with barium chloride.

-

Dry the product on a porous plate and recrystallize from absolute alcohol to yield colorless prisms of 1,3,5-tribromobenzene.[12]

Synthesis of 1,2,4-Tribromobenzene via Controlled Bromination

This method involves the electrophilic bromination of 1,4-dibromobenzene.

Materials:

-

1,4-dibromobenzene

-

Molecular bromine (Br₂)

-

Lewis acid catalyst (e.g., anhydrous FeCl₃ or FeBr₃)

-

Inert solvent (e.g., dichloromethane or carbon tetrachloride)

Procedure:

-

Dissolve 1,4-dibromobenzene in an inert solvent within a reaction flask equipped with a dropping funnel and a reflux condenser.

-

Add a catalytic amount of the Lewis acid to the solution.

-

Slowly add molecular bromine dropwise from the dropping funnel to the stirred solution. The reaction is exothermic, so maintain temperature control.

-

After the addition is complete, reflux the mixture for a specified period to ensure the reaction goes to completion.

-

Cool the reaction mixture and quench any remaining bromine with a reducing agent (e.g., sodium bisulfite solution).

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by recrystallization or column chromatography to obtain 1,2,4-tribromobenzene.[3]

Synthesis of this compound from 4-Nitroaniline

This multi-step synthesis involves bromination, reduction, diazotization, and deamination.

Materials:

-

4-nitroaniline

-

Bromine

-

Reducing agent (e.g., Sn/HCl)

-

Sodium nitrite

-

Hypophosphorous acid (H₃PO₂)

-

Appropriate solvents

Procedure:

-

Bromination: Brominate 4-nitroaniline to introduce two bromine atoms at the ortho positions to the amino group, yielding 2,6-dibromo-4-nitroaniline.

-

Reduction: Reduce the nitro group of 2,6-dibromo-4-nitroaniline to an amino group using a suitable reducing agent (e.g., tin in concentrated hydrochloric acid) to form 2,6-dibromoaniline.

-

Bromination: Brominate 2,6-dibromoaniline to introduce a third bromine atom, yielding 2,3,6-tribromoaniline.

-

Diazotization: Convert the amino group of 2,3,6-tribromoaniline to a diazonium salt by treating it with sodium nitrite in a strong acid at low temperatures (0-5 °C).

-

Deamination: Remove the diazonium group by treatment with hypophosphorous acid (H₃PO₂) to yield this compound.

-

Purify the final product using appropriate techniques such as recrystallization or chromatography.

Conclusion

The three structural isomers of tribromobenzene exhibit distinct properties and require specific synthetic strategies for their preparation. This guide provides essential data and protocols to aid researchers, scientists, and drug development professionals in their work with these versatile chemical compounds. The provided tables offer a quick reference for physical and spectroscopic data, while the detailed experimental protocols and workflows serve as a practical guide for laboratory synthesis.

References

- 1. Tribromobenzene - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 1,2,4-Tribromobenzene | 615-54-3 | Benchchem [benchchem.com]

- 4. This compound | High-Purity Reagent | RUO [benchchem.com]

- 5. This compound | C6H3Br3 | CID 11842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 626-39-1: 1,3,5-Tribromobenzene | CymitQuimica [cymitquimica.com]

- 7. This compound CAS#: 608-21-9 [m.chemicalbook.com]

- 8. This compound | CAS#:608-21-9 | Chemsrc [chemsrc.com]

- 9. 1,3,5-Tribromobenzene | 626-39-1 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. This compound CAS#: 608-21-9 [amp.chemicalbook.com]

- 12. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Solubility of 1,2,3-Tribromobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2,3-tribromobenzene in various organic solvents. Due to the limited availability of specific quantitative experimental data for this compound, this guide combines qualitative information, data from its isomer 1,3,5-tribromobenzene, and established principles of chemical solubility. Furthermore, a detailed experimental protocol for determining solubility via the gravimetric method is provided for researchers seeking to generate precise quantitative data.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a nonpolar aromatic compound, solubility is expected to be higher in nonpolar or weakly polar organic solvents. Factors influencing its solubility include:

-

Solute-Solvent Interactions: Favorable interactions between this compound and the solvent molecules (e.g., van der Waals forces) will promote dissolution.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of solid this compound must be overcome by the energy released upon solvation.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature.

Quantitative Solubility Data

While specific, experimentally determined quantitative solubility data for this compound is not widely available in the literature, we can infer its likely solubility based on its chemical structure and available information for its isomers. This compound is known to be soluble in toluene and practically insoluble in water[1]. For the related isomer, 1,3,5-tribromobenzene, solubility has been reported in solvents such as benzene, toluene, and chloroform[2].

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents at ambient temperature (approximately 25°C). These are estimations based on chemical principles and data from similar compounds.

| Solvent Classification | Solvent Name | Expected Solubility | Rationale |

| Nonpolar Aromatic | Toluene | High | "Like dissolves like"; similar aromatic structures.[3] |

| Benzene | High | Similar to toluene, strong van der Waals interactions. | |

| Nonpolar Aliphatic | Hexane | Moderate to Low | Weaker interactions compared to aromatic solvents. |

| Cyclohexane | Moderate to Low | Similar to hexane. | |

| Chlorinated | Chloroform | High | Good solvent for many organic compounds. |

| Dichloromethane | High | Similar to chloroform. | |

| Ethers | Diethyl Ether | Moderate | Can dissolve a range of organic compounds. |

| Tetrahydrofuran (THF) | Moderate | More polar than diethyl ether, but still a good solvent. | |

| Ketones | Acetone | Moderate | Aprotic polar solvent, can dissolve a range of polarities. |

| Esters | Ethyl Acetate | Moderate | Medium polarity solvent. |

| Alcohols | Methanol | Low | Polar protic solvent, less favorable for nonpolar solutes. |

| Ethanol | Low | Slightly less polar than methanol, but still limited solubility expected. | |

| Polar Aprotic | Dimethylformamide (DMF) | Moderate to Low | High polarity may not be ideal for a nonpolar solute. |

| Dimethyl Sulfoxide (DMSO) | Low | Very high polarity, unlikely to be a good solvent. | |

| Aqueous | Water | Very Low / Insoluble | Highly polar protic solvent, very unfavorable for a nonpolar solute.[1] |

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known mass of the saturated solution to determine the mass of the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, or glass funnel with filter paper)

-

Glass vials or flasks with airtight seals

-

Oven or vacuum oven for drying

-

Pipettes and other standard laboratory glassware

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed glass vial. The presence of excess solid is crucial to ensure a saturated solution.

-

Equilibration: Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to rest at the constant temperature to let the undissolved solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-warmed syringe and filter it through a membrane filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles.

-

Mass Determination of the Saturated Solution: Immediately seal the collection vial and weigh it to determine the total mass of the saturated solution.

-

Solvent Evaporation: Place the open collection vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent completely without causing the solute to sublime or decompose.

-

Mass Determination of the Solute: Once all the solvent has evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dry solute.

-

Calculation: The solubility can be calculated in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

-

Mass of saturated solution = (Mass of vial + solution) - (Mass of empty vial)

-

Mass of dissolved solute = (Mass of vial + dry solute) - (Mass of empty vial)

-

Mass of solvent = Mass of saturated solution - Mass of dissolved solute

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Signaling Pathways and Logical Relationships

In the context of solubility determination, there are no biological signaling pathways involved. However, the logical relationship between the physicochemical properties of the solute and solvent and the resulting solubility can be visualized.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While quantitative data is sparse, a qualitative understanding based on chemical principles and data from its isomer, 1,3,5-tribromobenzene, has been presented. For researchers requiring precise data, a comprehensive experimental protocol for the gravimetric method has been detailed, along with a logical workflow diagram. This guide serves as a valuable resource for scientists and professionals in drug development and other research areas where the solubility of halogenated aromatic compounds is of interest.

References

An In-Depth Technical Guide to the Health and Safety of 1,2,3-Tribromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety data for 1,2,3-Tribromobenzene. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development who may handle or conduct research with this compound. This document summarizes key toxicological endpoints, outlines relevant experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for safe handling and for predicting its environmental and biological fate.

| Property | Value | Reference |

| Molecular Formula | C₆H₃Br₃ | [1] |

| Molecular Weight | 314.80 g/mol | [1] |

| CAS Number | 608-21-9 | [1] |

| Appearance | Solid | |

| Melting Point | 87.5 °C | |

| Boiling Point | 274-276 °C | |

| Water Solubility | Practically insoluble |

Toxicological Data

The toxicological profile of this compound is not as extensively studied as some of its isomers. However, based on available data and classifications, it is recognized as an irritant. The primary health hazards are summarized below.

Acute Toxicity

Skin Corrosion/Irritation

This compound is classified as a skin irritant (Category 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] This classification is based on data from one notifier to the ECHA C&L Inventory.[1] A study conducted on rabbits according to OECD Test Guideline 404 showed no dermal irritation or corrosion after a 4-hour application.[2] However, it is important to note that this result may not be representative of all exposure scenarios.

Serious Eye Damage/Eye Irritation

The compound is also classified as causing serious eye irritation (Category 2) under GHS.[1] This suggests that direct contact with the eyes may cause significant, though reversible, damage.

Respiratory or Skin Sensitization

There is currently no available data to classify this compound as a skin or respiratory sensitizer.

Germ Cell Mutagenicity

Data on the mutagenic potential of this compound is limited. Studies on the related compound, 1,2,3-trimethylbenzene, have shown some evidence of genotoxic activity in vitro.[3]

Carcinogenicity

There are no studies available to assess the carcinogenic potential of this compound.

Reproductive Toxicity

Information on the reproductive toxicity of this compound is not available.

Specific Target Organ Toxicity (Single and Repeated Exposure)

While no specific target organ toxicity has been definitively established for this compound, studies on the related compound 1,2,4-Tribromobenzene indicate that the liver is a target organ for toxicity following repeated oral exposure in rats.[4]

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments relevant to the assessment of this compound, based on internationally recognized OECD guidelines.

Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.[5]

-

Test System: Healthy, young adult albino rabbits.

-

Procedure:

-

Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animal.

-

0.5 g of the solid test substance, moistened with a small amount of a suitable solvent, is applied to a small area of skin (approx. 6 cm²) under a gauze patch.

-

The patch is covered with a semi-occlusive dressing for a 4-hour exposure period.

-

After 4 hours, the patch and any residual test substance are removed.

-

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored according to a standardized scale. The observation period may be extended up to 14 days to assess the reversibility of the effects.[5]

Acute Eye Irritation/Corrosion (OECD 405)

This guideline provides a method for evaluating the potential of a substance to produce irritation or corrosion when applied to the eye.

-

Test System: Healthy, adult albino rabbits with no pre-existing eye defects.

-

Procedure:

-

A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.

-

The eyelids are held gently together for about one second to prevent loss of the material.

-

-

Observations: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness and swelling) at 1, 24, 48, and 72 hours after application. The severity of the lesions is scored. The observation period can be extended to 21 days to determine the reversibility of the effects.[6]

Skin Sensitization: Local Lymph Node Assay (LLNA)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical. It measures the proliferation of lymphocytes in the draining auricular lymph nodes as an indicator of a sensitization response.[7][8]

-

Test System: Mice (e.g., CBA/J strain).

-

Procedure:

-

A minimum of four animals are used per dose group, with at least three concentrations of the test substance, plus a negative control (vehicle) and a positive control.

-

The test substance is applied to the dorsal surface of each ear for three consecutive days.

-

On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) or a non-radioactive alternative is injected intravenously to measure cell proliferation.

-

Five hours later (for the radiolabeled method), the animals are euthanized, and the draining auricular lymph nodes are excised and weighed.

-

-

Endpoint: The proliferation of lymphocytes is measured, and a Stimulation Index (SI) is calculated for each treatment group relative to the vehicle control group. A substance is generally considered a sensitizer if the SI is 3 or greater.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay is used to detect gene mutations induced by a chemical.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine for Salmonella).

-

Procedure:

-

The tester strains are exposed to various concentrations of the test substance, both with and without an exogenous metabolic activation system (S9 mix derived from rat liver).

-

The mixture is plated on a minimal agar medium that lacks the specific amino acid required by the tester strain.

-

-

Endpoint: If the test substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow and form visible colonies. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.[9]

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[10][11][12]

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Procedure:

-

Cell cultures are exposed to at least three concentrations of the test substance for a defined period, both with and without a metabolic activation system (S9 mix).

-

A negative (solvent) control and a positive control are run concurrently.

-

After treatment, the cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and stained.

-

-

Endpoint: Metaphase cells are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges). A substance is considered positive if it produces a concentration-dependent increase in the number of cells with structural aberrations or a reproducible increase at one or more concentrations.[10][11][12]

Metabolic Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate the proposed metabolic pathway for this compound and a general workflow for assessing dermal irritation.

References

- 1. This compound | C6H3Br3 | CID 11842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Genotoxicity evaluation of trimethylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. oecd.org [oecd.org]

- 6. schc.org [schc.org]

- 7. Skin sensitization testing in potency and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. inchem.org [inchem.org]

- 9. Structural specificity of aromatic compounds with special reference to mutagenic activity in Salmonella typhimurium--a series of chloro- or fluoro-nitrobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. search.library.brandeis.edu [search.library.brandeis.edu]

- 12. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

1,2,3-Tribromobenzene melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 1,2,3-Tribromobenzene

This technical guide provides comprehensive information on the melting and boiling points of this compound, targeted towards researchers, scientists, and professionals in drug development. The document details the physical constants, experimental protocols for their determination, and logical workflows.

Data Presentation: Physical Constants

The melting and boiling points of this compound have been determined through various experimental and estimative methods. The data below represents a compilation of findings from multiple sources.

| Physical Property | Value | Notes |

| Melting Point | 86-90 °C[1][2] | A commonly cited range. |

| 87.5 °C[3] | ||

| 89.8 °C[4][5] | ||

| 361.0 K (87.85 °C)[6] | ||

| Boiling Point | 271 °C[1][4] | Rough estimate. |

| 274–276 °C[3] | ||

| 284.6 ± 20.0 °C | At 760 mmHg.[2] |

The variation in these values can be attributed to differences in experimental conditions and the purity of the sample. For instance, impurities typically depress the melting point and broaden its range[7].

Experimental Protocols

The determination of melting and boiling points are fundamental procedures for the characterization and purity assessment of chemical compounds.

Melting Point Determination Protocol (Capillary Method)

The capillary method is a widely used and straightforward technique for determining the melting point of a solid organic compound[8].

Principle: A substance's melting point is the temperature at which it transitions from the solid to the liquid phase. For pure crystalline solids, this transition occurs over a very narrow temperature range. The procedure involves heating a small sample at a controlled rate and observing the temperature range from the first sign of melting to the complete liquefaction of the material[8].

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform heating[8].

-

Capillary Tube Loading: Press the open end of a thin-walled capillary tube (sealed at one end) into the powdered sample. Tap the tube gently to pack the solid into the bottom, aiming for a sample height of 2-4 mm[9][10].

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus. Modern devices are equipped with a digital thermometer and a viewing lens[8].

-

Approximate Determination: Conduct a rapid initial heating (e.g., 10-20 °C per minute) to determine an approximate melting range[9][10]. This saves time in subsequent, more precise measurements.

-

Accurate Determination: Allow the apparatus to cool to at least 10-15 °C below the approximate melting point. Insert a new sample and heat at a much slower rate (1-2 °C per minute)[10].

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Boiling Point Determination Protocol (Micro-Reflux/Capillary Method)

For small quantities of a liquid, the micro-boiling point method is a convenient and accurate technique[11].

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure[12]. At this temperature, the liquid undergoes bulk vaporization. This method observes this phenomenon by trapping the substance's vapor in an inverted capillary tube.

Methodology:

-

Apparatus Setup: Place a small volume (a few milliliters) of liquid this compound into a fusion tube or a small test tube.

-

Capillary Inversion: Take a capillary tube sealed at one end. Place the open end down into the liquid within the fusion tube[13].

-

Heating: Attach the fusion tube assembly to a thermometer. Heat the assembly in a heating block or a Thiele tube filled with a suitable heating oil.

-

Observation: As the temperature rises, air trapped in the capillary will be expelled, seen as a slow stream of bubbles[11]. As the liquid's boiling point is reached, its vapor pressure will equal the atmospheric pressure, resulting in a rapid and continuous stream of bubbles from the capillary's opening[11].

-

Cooling and Measurement: Once a vigorous stream of bubbles is observed, stop heating. As the apparatus cools, the bubbling will slow and stop. The vapor inside the capillary will contract, drawing the liquid up into it[11]. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance[11][12].

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Experimental workflow for melting point determination.

Caption: Experimental workflow for boiling point determination.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | CAS#:608-21-9 | Chemsrc [chemsrc.com]

- 3. Tribromobenzene - Wikipedia [en.wikipedia.org]

- 4. This compound CAS#: 608-21-9 [m.chemicalbook.com]

- 5. 608-21-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Properties and interactions – melting point of tribromobenzene isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. westlab.com [westlab.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. southalabama.edu [southalabama.edu]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. Video: Boiling Points - Concept [jove.com]

- 13. byjus.com [byjus.com]

Spectroscopic Profile of 1,2,3-Tribromobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3-tribromobenzene, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula of this compound is C₆H₃Br₃, with a molecular weight of 314.8 g/mol . The spectroscopic data presented below provides a detailed structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.24 | Triplet | 1H | H-5 |

| 7.63 | Doublet | 2H | H-4, H-6 |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 124.0 | C-1, C-3 |

| 129.6 | C-2 |

| 131.5 | C-5 |

| 134.9 | C-4, C-6 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Peak Position (cm⁻¹) | Description |

| 3080 | C-H Aromatic Stretch |

| 1550 | C=C Aromatic Ring Stretch |

| 1420 | C=C Aromatic Ring Stretch |

| 1120 | C-H In-plane Bending |

| 1020 | C-H In-plane Bending |

| 780 | C-H Out-of-plane Bending |

| 720 | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity (%) | Assignment |

| 312 | 33 | [M]⁺ (⁷⁹Br₃) |

| 314 | 100 | [M]⁺ (⁷⁹Br₂⁸¹Br) |

| 316 | 98 | [M]⁺ (⁷⁹Br⁸¹Br₂) |

| 318 | 32 | [M]⁺ (⁸¹Br₃) |

| 235 | 25 | [M-Br]⁺ |

| 156 | 30 | [M-2Br]⁺ |

| 75 | 40 | [C₆H₃]⁺ |

Experimental Protocols

The following sections outline the methodologies for the acquisition of the presented spectroscopic data.

NMR Spectroscopy

Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the solid compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution was then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

Instrumentation and Data Acquisition: Both ¹H and ¹³C NMR spectra were recorded on a 90 MHz spectrometer. For the ¹H NMR spectrum, 16 scans were accumulated with a relaxation delay of 1 second. For the ¹³C NMR spectrum, a proton-decoupled sequence was used, and approximately 1024 scans were acquired with a relaxation delay of 2 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: The IR spectrum was obtained using the solid film method. A small amount of this compound was dissolved in a volatile organic solvent (e.g., dichloromethane). A drop of this solution was placed on a potassium bromide (KBr) salt plate, and the solvent was allowed to evaporate, leaving a thin film of the solid compound on the plate.

Instrumentation and Data Acquisition: The spectrum was recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The sample was placed in the instrument's sample holder, and the spectrum was acquired over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plate was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation and Ionization: The mass spectrum was obtained using an electron ionization (EI) mass spectrometer. A small amount of the solid sample was introduced into the ion source via a direct insertion probe. The sample was vaporized by heating, and the gaseous molecules were bombarded with a beam of electrons with an energy of 70 eV.

Instrumentation and Data Acquisition: The resulting ions were accelerated and separated by a quadrupole mass analyzer. The detector recorded the abundance of each ion as a function of its mass-to-charge ratio (m/z).

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

A Technical Guide to High-Purity 1,2,3-Tribromobenzene for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides technical information on high-purity 1,2,3-tribromobenzene, a key reagent in various chemical syntheses. This document outlines commercial suppliers, purity specifications, and detailed methodologies for its synthesis, purification, and analysis, designed to support professionals in research, and drug development.

Commercial Availability and Specifications

High-purity this compound is available from a range of commercial suppliers, primarily intended for research and development purposes. The typical purity offered is around 98%, as determined by Gas Chromatography (GC). Below is a summary of offerings from several key suppliers.

| Supplier | Product Number(s) | Stated Purity | Analytical Method | CAS Number |

| Santa Cruz Biotechnology | sc-239103 | - | - | 608-21-9[1] |

| TCI America (via Fisher Scientific) | T33291G | ≥98.0% | GC | 608-21-9[2] |

| Lab Pro Inc. | T3329-1G | Min. 98.0% | GC | 608-21-9[3] |

| Aladdin Scientific (via various distributors) | - | ≥98% | - | 608-21-9[4] |

| BenchChem | B042115 | High-Purity | - | 608-21-9[5] |

Synthesis of High-Purity this compound

The synthesis of this compound is most effectively achieved through a multi-step process, as direct bromination of benzene typically results in a mixture of isomers, with the 1,2,4- and 1,3,5-isomers being the major products. A reliable route to pure this compound often starts from a precursor like 4-nitroaniline. The general synthetic pathway involves bromination, reduction of the nitro group, diazotization of the resulting amine, and subsequent Sandmeyer reaction to introduce the final bromine atom.

Logical Workflow for Synthesis

Caption: Synthetic pathway from 4-nitroaniline to this compound.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is a representative procedure based on established chemical principles.

Step 1: Bromination of 4-Nitroaniline to 2,6-Dibromo-4-nitroaniline

-

In a well-ventilated fume hood, dissolve 4-nitroaniline in glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution of 4-nitroaniline. The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature.

-

After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and dry the crude 2,6-dibromo-4-nitroaniline.

Step 2: Reduction of 2,6-Dibromo-4-nitroaniline to 3,5-Dibromoaniline

-

Suspend the crude 2,6-dibromo-4-nitroaniline in a mixture of ethanol and concentrated hydrochloric acid.

-

Add granulated tin (Sn) portion-wise to the stirred mixture. The reaction is exothermic and may require cooling.

-

After the addition is complete, heat the mixture at reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter to remove any unreacted tin.

-

Make the filtrate basic with a concentrated sodium hydroxide solution to precipitate the 3,5-dibromoaniline.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude 3,5-dibromoaniline.

Step 3 & 4: Diazotization and Sandmeyer Reaction to form this compound

-

Dissolve the crude 3,5-dibromoaniline in a mixture of hydrobromic acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the stirred CuBr solution. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., on a water bath) until the evolution of nitrogen ceases.

-

Cool the reaction mixture and extract the crude this compound with an organic solvent (e.g., diethyl ether).

-

Wash the organic extract with water, then with a dilute sodium hydroxide solution to remove any phenolic byproducts, and finally with water again until neutral.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield the crude this compound.

Purification of this compound

The crude product from the synthesis will likely contain unreacted starting materials, byproducts, and other isomers. Recrystallization is a common and effective method for purifying solid organic compounds.

Experimental Protocol: Recrystallization

-

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. Ethanol or a mixture of ethanol and water is often a good starting point for the recrystallization of aromatic halides.

-

Dissolution: In a flask, add a minimal amount of the hot recrystallization solvent to the crude this compound until it just dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of the crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals, for example, in a desiccator under vacuum, to remove any residual solvent.

Quality Control and Analytical Methods

To ensure the purity of this compound, especially for applications in drug development and as a reference standard, rigorous analytical testing is necessary.

Purity Assessment Workflow

Caption: A typical workflow for the quality assessment of high-purity this compound.

Key Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for determining the purity of this compound and for identifying and quantifying any volatile impurities. Potential impurities could include other tribromobenzene isomers (1,2,4- and 1,3,5-tribromobenzene), dibromobenzenes, and residual solvents from the synthesis and purification processes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the this compound and to detect any structural isomers or other impurities that may not be resolved by GC.

-

Melting Point Analysis: A sharp and well-defined melting point is a good indicator of high purity for a crystalline solid.

This technical guide provides a comprehensive overview for sourcing, synthesizing, and analyzing high-purity this compound. For critical applications, it is always recommended to obtain a detailed Certificate of Analysis from the supplier and to perform in-house quality control testing.

References

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

An Application Note on the Multi-Step Synthesis of 1,2,3-Tribromobenzene from p-Nitroaniline

Abstract

This document provides a detailed protocol for the four-step synthesis of this compound, a key intermediate in the development of various pharmaceuticals and fine chemicals. The synthesis commences with the commercially available starting material, p-nitroaniline. The described pathway involves a sequence of bromination, a Sandmeyer reaction, nitro group reduction, and a final deamination step. This application note includes comprehensive experimental procedures, a quantitative data summary, and a visual workflow diagram to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

The synthesis of polysubstituted benzene rings is a cornerstone of modern organic chemistry, providing the scaffolds for a vast array of functional molecules. This compound is a valuable building block, but its direct synthesis is challenging due to the directing effects of the bromo substituents. A strategic, multi-step approach is therefore required. The following protocol outlines a reliable and well-documented pathway starting from p-nitroaniline. The sequence is designed to control the regioselectivity of each transformation, leading to the desired product in a logical and efficient manner.

The overall synthetic pathway is as follows:

-

Bromination: p-Nitroaniline is first dibrominated at the positions ortho to the highly activating amino group to yield 2,6-dibromo-4-nitroaniline.[1][2]

-

Sandmeyer Reaction: The amino group of 2,6-dibromo-4-nitroaniline is converted to a diazonium salt and subsequently replaced by a bromine atom using a copper(I) bromide catalyst to form 1,2,3-tribromo-5-nitrobenzene.[3][4]

-

Nitro Reduction: The nitro group is then reduced to an amine using tin and hydrochloric acid, yielding 3,4,5-tribromoaniline.[5]

-

Deamination: Finally, the remaining amino group is removed via diazotization followed by reduction with hypophosphorous acid (H3PO2) to afford the target compound, this compound.[6][7]

Experimental Protocols

Step 1: Synthesis of 2,6-Dibromo-4-nitroaniline

This procedure involves the selective dibromination of p-nitroaniline. The strong ortho-directing effect of the amine group, combined with the blocked para position, facilitates high regioselectivity.[1][2]

Materials:

-

p-Nitroaniline

-

Sulfuric acid (60%)

-

Bromine

-

Hydrogen peroxide (30%)

-

Deionized water

Procedure:

-

In a flask equipped with a stirrer, add 220.0 g of 60% sulfuric acid.

-

Slowly add 27.6 g of p-nitroaniline while stirring. Continue stirring the resulting slurry for 2 hours.[8]

-

Cool the mixture to 20-25 °C. Slowly add 35.2 g of bromine, ensuring the temperature is maintained within this range. After the addition is complete, continue stirring for 4 hours.[8]

-

Add 25.0 g of 30% hydrogen peroxide, again maintaining the reaction temperature at 20-25 °C.[8]

-

Continue the reaction for an additional 4 hours at this temperature.

-

Pour the reaction mixture onto crushed ice and water.

-

Collect the resulting yellow precipitate by vacuum filtration.

-

Wash the solid product thoroughly with cold deionized water until the filtrate is neutral.

-

Dry the product, 2,6-dibromo-4-nitroaniline, in a vacuum oven. The expected product is a yellow crystalline solid with a melting point of 203–207 °C.[1]

Step 2: Synthesis of 1,2,3-Tribromo-5-nitrobenzene via Sandmeyer Reaction

In this step, the primary amino group of 2,6-dibromo-4-nitroaniline is converted into a bromine atom.

Materials:

-

2,6-Dibromo-4-nitroaniline

-

Sodium nitrite (NaNO2)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Ice

Procedure:

-

Prepare a solution of 2,6-dibromo-4-nitroaniline in a mixture of hydrobromic acid and water. Cool this solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. Maintain the temperature below 5 °C throughout the addition to form the diazonium salt.[9]

-

In a separate flask, dissolve copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the CuBr/HBr solution. Vigorous nitrogen evolution should be observed.[3]

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30 minutes to ensure the reaction goes to completion.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer with water, then with sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1,2,3-tribromo-5-nitrobenzene. Purify further by recrystallization if necessary.

Step 3: Synthesis of 3,4,5-Tribromoaniline

This step involves the reduction of the nitro group to a primary amine.

Materials:

-

1,2,3-Tribromo-5-nitrobenzene

-

Granulated Tin (Sn)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution (e.g., 6M)

-

Ethanol

Procedure:

-

Place the crude 1,2,3-tribromo-5-nitrobenzene and granulated tin in a round-bottom flask.

-

Add ethanol to act as a co-solvent.